molecular formula C20H19N3O3 B2592884 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 941912-30-7

2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2592884
CAS No.: 941912-30-7
M. Wt: 349.39
InChI Key: JVWGHHLGFHBZPA-UHFFFAOYSA-N
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Description

2-{5-[(2-Methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound belonging to the class of oxazole derivatives. This molecule is characterized by a central 1,3-oxazole ring which is substituted at the 2-position with a furan ring, itself modified with a (2-methylphenoxy)methyl group, and at the 5-position with a pyrrolidin-1-yl group and a carbonitrile moiety. This specific arrangement of heterocyclic rings, including furan and oxazole, is a common pharmacophore in medicinal chemistry, frequently investigated for its potential to interact with biological targets such as enzymes. Compounds with this oxazole-carbonitrile core have been identified as key scaffolds in the development of inhibitors for various enzymes, with recent research highlighting their significance in the search for novel anti-inflammatory agents, particularly as probes for Cyclooxygenase-2 (COX-II) . The structural complexity of this compound, featuring hydrogen bond acceptors and a hydrophobic aromatic system, makes it a valuable intermediate or final product for researchers in drug discovery and development. It is primarily used in high-throughput screening assays, hit-to-lead optimization studies, and as a building block in the synthesis of more complex molecules for pharmaceutical research. The presence of the pyrrolidine and phenoxy methyl furan groups suggests potential for good membrane permeability, making it a candidate for probing intracellular targets. This product is intended for non-human research applications only in fields such as medicinal chemistry, chemical biology, and materials science. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-6-2-3-7-17(14)24-13-15-8-9-18(25-15)19-22-16(12-21)20(26-19)23-10-4-5-11-23/h2-3,6-9H,4-5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWGHHLGFHBZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the oxazole and pyrrolidine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and automated systems to monitor and control the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.

Scientific Research Applications

2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic, optical, or mechanical characteristics.

Mechanism of Action

The mechanism by which 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing biological pathways. The compound’s structure allows it to form specific interactions with these targets, leading to its desired effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural analogs and their functional differences:

Substituent Variations on the Phenoxy-Furan Moiety

Compound BB49047 (CAS: 942033-44-5)
  • Structure: 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile
  • Key Difference: The 5-position of the oxazole is substituted with a tetrahydroisoquinolin-2-yl group instead of pyrrolidin-1-yl.
  • Reduced solubility compared to the pyrrolidine analog due to increased molecular weight (MW = 411.45 g/mol vs. No direct activity data are available, but structural rigidity may influence pharmacokinetics .
Compound Y4R
  • Structure: 2-[(2-tert-butyl-4-cyano-5-methylphenoxy)methyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile
  • Key Difference: The phenoxy group is substituted with tert-butyl, cyano, and methyl groups instead of 2-methylphenoxy.
  • The cyano group at the 4-position of the phenoxy ring may enhance electronic interactions with target proteins. In a rat Autotaxin complex (PDB data), a closely related analog exhibited an IC50 of 0.0608 µM, suggesting high potency .

Variations in the Oxazole Substituents

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
  • Structure: Fluorophenyl and piperazinyl groups replace the furan-phenoxy and pyrrolidinyl groups.
  • Fluorine atoms enhance electronegativity, possibly increasing binding affinity through halogen bonding .
5-(2-Furanylmethylamino)-2-(2-methylphenyl)-4-oxazolecarbonitrile
  • Structure: A primary amine (furanylmethylamino) replaces the pyrrolidinyl group.
  • Implications :
    • The primary amine may engage in hydrogen bonding but lacks the conformational flexibility of pyrrolidine.
    • Reduced steric hindrance could alter target selectivity .

Structural and Functional Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (IC50) Key Reference
2-{5-[(2-Methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile ~390 (estimated) Pyrrolidin-1-yl, 2-methylphenoxy-furan Not reported -
BB49047 411.45 Tetrahydroisoquinolin-2-yl, 2-methylphenoxy-furan Not reported
Y4R 364.44 tert-Butyl-phenoxy, pyrrolidin-1-yl 0.0608 µM (rat Autotaxin)
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 423.38 Fluorophenyl, piperazinyl-carbonyl Not reported

Key Findings and Implications

Pyrrolidine vs. Tetrahydroisoquinoline: The smaller pyrrolidine group in the target compound may improve solubility but reduce binding affinity compared to bulkier amines like tetrahydroisoquinoline .

Phenoxy Substituents: The 2-methylphenoxy group balances lipophilicity and steric bulk, whereas tert-butyl (Y4R) enhances hydrophobicity but may hinder metabolic clearance .

Electron-Withdrawing Groups: Cyano or fluorine substituents (e.g., Y4R, fluorophenyl analogs) enhance electronic interactions with targets, as seen in the Autotaxin complex’s sub-µM IC50 .

Core Heterocycle Flexibility : The 1,3-oxazole core allows modular substitutions, enabling tuning of electronic and steric properties for target-specific optimization.

Biological Activity

The compound 2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex heterocyclic molecule with potential biological activity. Its structure suggests various pharmacological applications, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic uses.

Molecular Formula and Structure

The molecular formula for the compound is C20H19N3O3C_{20}H_{19}N_{3}O_{3}. The compound features a furan ring, an oxazole ring, and a pyrrolidine moiety, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The furan and oxazole rings can interact with enzymes and receptors, modulating their activity. The nitrile group may participate in hydrogen bonding with biological molecules, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. For instance, derivatives of oxazole have shown effectiveness against various pathogens in vitro.

Anticancer Properties

The compound's ability to inhibit cell proliferation has been observed in several cancer cell lines. Studies have demonstrated that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of bacterial growth
AntifungalEffective against fungal strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates enzyme activity

Study 1: Antimicrobial Screening

In a study conducted by researchers at Virginia Commonwealth University, various derivatives of heterocyclic compounds were screened for antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.

Study 2: Cancer Cell Line Testing

A separate investigation focused on the anticancer properties of the compound using human breast cancer cell lines (MCF-7). The results showed that treatment with the compound led to a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the activation of apoptotic pathways.

Q & A

Q. What are the key synthetic strategies for preparing this oxazole-carbonitrile derivative, and what challenges arise during multi-step synthesis?

The synthesis typically involves sequential functionalization of the oxazole core. For analogous compounds, multi-step routes require:

  • Step 1: Construction of the oxazole ring via cyclization reactions using reagents like acetic anhydride or triethylamine under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Step 2: Introduction of the pyrrolidine group via nucleophilic substitution, often requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
  • Step 3: Functionalization of the furan moiety with a 2-methylphenoxymethyl group using protecting groups (e.g., tert-butyldimethylsilyl) to avoid side reactions . Challenges: Competing side reactions (e.g., over-alkylation) and purification difficulties due to similar polarity of intermediates. HPLC or column chromatography with gradient elution is recommended for isolation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the oxazole C-4 carbonitrile group shows a distinct peak at ~110–115 ppm in ¹³C NMR .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry and bond lengths, especially for the furan-oxazole junction. Data collection at low temperatures (e.g., 100 K) enhances resolution .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight, with ESI+ mode preferred for detecting [M+H]⁺ ions .

Q. How do the compound’s functional groups influence its reactivity in medicinal chemistry applications?

  • Oxazole Ring: Participates in π-stacking interactions with biological targets; the C-4 carbonitrile enhances electrophilicity, enabling nucleophilic additions .
  • Pyrrolidine Group: Acts as a hydrogen bond donor/acceptor, improving solubility and bioavailability.
  • Furan-Phenoxy Moiety: The methylphenoxy group increases lipophilicity, impacting membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) often arise from:

  • Conformational Flexibility: Dynamic NMR or variable-temperature studies can identify rotamers .
  • Residual Solvents: Use deuterated solvents and ensure complete drying to eliminate artifacts.
  • Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles, cross-validated with experimental data .

Q. What computational approaches are suitable for predicting the compound’s electronic properties and binding affinities?

  • DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. For example, the oxazole ring’s electron-deficient nature lowers LUMO energy, favoring charge-transfer interactions .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases). The pyrrolidine group often occupies hydrophobic pockets in enzyme active sites .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Q. How should researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours, monitoring degradation via UPLC-MS. Oxazole rings are prone to hydrolysis under acidic conditions .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td) to guide storage conditions.
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Methodological Considerations

  • Reaction Optimization: Use DoE (Design of Experiments) to optimize solvent/base combinations. For example, THF/NaH systems improve yields in furan alkylation steps .
  • Data Reproducibility: Report detailed reaction conditions (e.g., ramp rates, stirring speeds) to ensure reproducibility, especially for air/moisture-sensitive steps .

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